molecular formula C22H18N2O2 B5874118 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide

Cat. No.: B5874118
M. Wt: 342.4 g/mol
InChI Key: VJLOQJMXSCNEPI-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide, also known as BZP, is a chemical compound that has been widely used in scientific research. BZP is a benzamide derivative that has shown promising results in various studies, making it a popular choice among researchers.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the ERK1/2 and AKT signaling pathways, which are involved in cell survival and proliferation. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cells, this compound has been shown to increase the production of reactive oxygen species (ROS) and induce DNA damage, which may contribute to its anti-tumor properties. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis. In organisms, this compound has been shown to reduce anxiety-like behavior and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide in lab experiments is its high potency and selectivity for certain signaling pathways, which allows for precise modulation of cellular processes. Another advantage is its low toxicity and minimal side effects, making it a safer alternative to other chemical compounds. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to further elucidate its mechanism of action and identify novel signaling pathways that may be modulated by this compound. Additionally, future research could focus on developing more efficient synthesis methods and improving the bioavailability of this compound for clinical use.

Synthesis Methods

The synthesis method of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide involves the reaction of 2-aminobenzoxazole with 3,4-dimethylbenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and addiction. In oncology, this compound has been investigated for its anti-tumor properties and its ability to induce apoptosis in cancer cells. In immunology, this compound has been studied for its immunomodulatory effects and its potential as an anti-inflammatory agent.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-14-7-8-17(13-15(14)2)21(25)23-18-11-9-16(10-12-18)22-24-19-5-3-4-6-20(19)26-22/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLOQJMXSCNEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.